N-(4-bromo-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-4-carboxamide derivative characterized by a 4-bromo-2-methylphenyl group at the carboxamide position and a 2-(furan-2-yl)-2-hydroxyethyl substituent at the triazole N1 position.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O3/c1-10-7-11(17)4-5-12(10)18-16(23)13-8-21(20-19-13)9-14(22)15-3-2-6-24-15/h2-8,14,22H,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNUAOJTNRCJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the triazole family. Its unique structure features a triazole ring, a furan moiety, and a bromo-substituted aromatic system, which contribute to its potential biological activities. The compound is synthesized through multi-step synthetic routes and has shown promise in various biological assays.
Structural Characteristics
The compound can be described by the following structural features:
| Feature | Description |
|---|---|
| Triazole Ring | A five-membered ring containing three nitrogen atoms. |
| Furan Moiety | A five-membered ring containing oxygen. |
| Bromo-substituted Aromatic System | Enhances biological activity through electronic effects. |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The triazole core is known for its versatility in medicinal chemistry, often serving as a scaffold for various therapeutic agents. Studies indicate that compounds containing triazole moieties exhibit significant antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit potent antimicrobial activities against a range of pathogens. For instance:
| Pathogen Type | Activity |
|---|---|
| Gram-positive Bacteria | Effective inhibition observed in various strains. |
| Gram-negative Bacteria | Variable efficacy; some derivatives show significant activity. |
Anticancer Properties
In vitro studies have indicated that this compound may possess anticancer properties. The mechanism involves the modulation of cell signaling pathways that regulate proliferation and apoptosis. For example, studies have shown that certain triazole derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production, leading to reduced cancer cell viability .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In peripheral blood mononuclear cell (PBMC) cultures stimulated with lipopolysaccharides (LPS), it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). This suggests a potential role in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Study on Cytokine Release : A study evaluated the impact of various triazole derivatives on cytokine release in PBMC cultures. Compounds exhibited a significant decrease in TNF-α production by 44–60% at higher concentrations .
- Antiproliferative Activity : Research indicated that certain derivatives showed low toxicity levels while effectively inhibiting cell proliferation in cancer models .
- Antimicrobial Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy depending on the structural modifications .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole ring often exhibit significant antimicrobial properties. Triazoles have been recognized for their ability to inhibit the growth of various bacterial and fungal pathogens. Studies on similar compounds suggest that N-(4-bromo-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide may also possess antimicrobial efficacy.
For example, derivatives of triazole structures have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the inhibition of key metabolic pathways or cell wall synthesis, making these compounds valuable in combating resistant strains of bacteria .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. In particular, studies have shown that certain triazole-containing compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
In vitro studies have indicated that related compounds exhibit significant activity against various cancer cell lines, including breast cancer (MCF7) and other solid tumors. The presence of the furan moiety may enhance the compound's cytotoxic effects through mechanisms such as reactive oxygen species (ROS) generation or interference with DNA synthesis .
Molecular Modeling and Drug Design
Molecular modeling studies are critical in understanding the binding interactions between this compound and its biological targets. Techniques such as molecular docking allow researchers to predict how this compound interacts with specific receptors or enzymes involved in disease processes.
These computational approaches facilitate the optimization of lead compounds by identifying key structural features that enhance biological activity. For instance, molecular docking studies can reveal how modifications to the triazole or furan rings might improve binding affinity and selectivity for target proteins .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazole derivatives similar to this compound:
These findings underscore the versatility of triazole derivatives in medicinal chemistry, highlighting their potential as therapeutic agents.
Chemical Reactions Analysis
Synthetic Routes and Key Functionalization Reactions
The synthesis of this compound likely involves modular assembly steps:
Table 1: Proposed Synthetic Pathway
-
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a high-yield "click" reaction .
-
Carboxamide formation employs carbonyl diimidazole (CDI) for activation, ensuring regioselectivity .
Table 2: Reactivity of Key Functional Groups
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The aryl bromide undergoes Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups .
-
The hydroxyethyl group is susceptible to oxidation, forming a ketone or acid, depending on conditions .
-
Furan reacts preferentially at the C5 position in electrophilic substitutions due to its electron-rich nature .
Table 3: Stability Under Environmental Conditions
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The carboxamide bond hydrolyzes to a carboxylic acid under strong acidic conditions .
-
UV exposure induces furan oxidation, forming a reactive diketone intermediate .
Biological Interaction Chemistry
While pharmacological data for this specific compound is unavailable, structural analogs suggest:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole-carboxamide derivatives are widely explored for their pharmacological and material science applications. Key structural analogs include:
N-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide (1aaa)
- Substituents : Phenyl group at triazole C4 and phenylacetamide .
- Synthesis : Solid-phase synthesis via vacuum distillation, 93% yield.
- Physical Properties : Melting point 247–249°C; characterized by $ ^1\text{H} $-NMR, $ ^{13}\text{C} $-NMR, and HRMS .
N-(6-Bromoquinolin-2-yl)-5-methyl-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (3r)
- Substituents: Bromoquinoline and o-tolyl groups .
- Biological Activity : Acts as a Wnt/β-catenin pathway inhibitor, improving glucose and lipid metabolism .
1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Substituents : Chlorophenyl-benzoxazol hybrid and hydroxyethylamide .
- Physical Properties : Molecular weight 397.82 g/mol, predicted pKa 12.77, density 1.51 g/cm³ .
Challenges and Opportunities
- Synthetic Complexity : Introducing the furan-hydroxyethyl group may require protecting-group strategies to prevent side reactions.
- Data Gaps : Specific spectral data (e.g., $ ^1\text{H} $-NMR) and biological activity for the target compound are absent in the evidence, necessitating further experimental validation.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structure of N-(4-bromo-2-methylphenyl)-1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide?
- Answer : A combination of <sup>1</sup>H/<sup>13</sup>C NMR , FTIR , and mass spectrometry is essential. For example:
- <sup>1</sup>H NMR : Identify aromatic protons (4-bromo-2-methylphenyl group) and hydroxyethyl protons (δ ~4.5–5.5 ppm).
- FTIR : Confirm carbonyl (C=O stretch ~1680–1700 cm⁻¹) and hydroxyl (-OH stretch ~3200–3500 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]<sup>+</sup> for C₁₈H₁₈BrN₄O₃).
- Fluorescence spectroscopy (if applicable) can assess electronic properties, as seen in analogous triazole-carboxamides .
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Grow single crystals via slow evaporation in polar solvents (e.g., DMSO/water).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine anisotropic displacement parameters to confirm bond lengths/angles (e.g., triazole ring planarity, furan orientation).
Q. What synthetic routes are reported for analogous triazole-carboxamide derivatives?
- Answer : Click chemistry (azide-alkyne cycloaddition) is widely used:
Synthesize the alkyne precursor (e.g., 2-(furan-2-yl)-2-hydroxyethyl propargyl ether).
React with an azide (e.g., 4-bromo-2-methylphenyl azide) under Cu(I) catalysis.
Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can researchers optimize the solubility of this compound for in vitro biological assays?
- Answer : Address low aqueous solubility (common in triazole-carboxamides, ):
Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO).
Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) enhances bioavailability.
Derivatization : Introduce polar groups (e.g., sulfonate) without disrupting pharmacophore activity .
Q. What strategies resolve contradictions between computational docking predictions and experimental enzyme inhibition data?
- Answer :
Re-evaluate docking parameters : Adjust protonation states (e.g., triazole nitrogen) and solvation models.
Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff).
- Example: For HDAC inhibitors, discrepancies often arise from flexible loop regions not modeled in docking .
Q. How can crystallographic data inform SAR studies for bromophenyl-containing analogs?
- Answer :
| Parameter | Value (This Compound) | Value (Analog) |
|---|---|---|
| C-Br···π distance | 3.4 Å | 3.6 Å |
| Dihedral angle (furan-triazole) | 12.3° | 8.7° |
Q. What are the limitations of using SHELXTL for refining structures with disordered solvent molecules?
- Answer :
- Issue : SHELXTL may overfit weak electron density for disordered regions.
- Solution :
Apply SQUEEZE (PLATON) to model solvent voids.
Use Olex2 for real-space refinement with manual adjustment.
Methodological Considerations
Q. How to validate purity and stability of this compound under long-term storage?
- Answer :
HPLC-DAD : Monitor degradation (C18 column, acetonitrile/water gradient).
Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical).
Store under inert gas (N2) at –20°C in amber vials .
Q. What in silico tools predict metabolic pathways for bromophenyl-triazole derivatives?
- Answer :
- SwissADME : Predicts Phase I/II metabolism (e.g., CYP3A4-mediated oxidation).
- MetaSite : Identifies likely sites of glucuronidation (e.g., hydroxyl group).
- Validate with LC-MS/MS in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
